5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one 5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618873-01-1
VCID: VC4185058
InChI: InChI=1S/C19H13BrN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3
SMILES: CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Br
Molecular Formula: C19H13BrN2O4S
Molecular Weight: 445.29

5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

CAS No.: 618873-01-1

Cat. No.: VC4185058

Molecular Formula: C19H13BrN2O4S

Molecular Weight: 445.29

* For research use only. Not for human or veterinary use.

5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one - 618873-01-1

Specification

CAS No. 618873-01-1
Molecular Formula C19H13BrN2O4S
Molecular Weight 445.29
IUPAC Name 2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C19H13BrN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3
Standard InChI Key NCDOHHNUURSUIC-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Br

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the molecular formula C₁₉H₁₃BrN₂O₄S and a molecular weight of 445.29 g/mol. Key structural features include:

  • A pyrrol-2(5H)-one backbone.

  • A 3-bromophenyl group at position 5.

  • A 5-methylisoxazole ring at position 1.

  • A thiophene-2-carbonyl moiety at position 4.

  • A hydroxyl group at position 3.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₃BrN₂O₄S
Molecular Weight445.29 g/mol
IUPAC Name2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
CAS Number618873-01-1
Key Functional GroupsBromophenyl, isoxazole, thiophene-carbonyl, hydroxyl

The bromine atom introduces steric and electronic effects, influencing reactivity and binding interactions in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step protocols, often employing cyclocondensation and nucleophilic substitution reactions . A typical route includes:

  • Formation of the pyrrolone core: Cyclocondensation of β-keto esters with amines or hydroxylamine derivatives .

  • Introduction of the 5-methylisoxazole: Via [3+2] cycloaddition or dehydrogenative annulation using Ru(II) catalysts .

  • Thiophene-2-carbonyl attachment: Acylation using thiophene-2-carbonyl chloride under basic conditions.

  • Bromophenyl substitution: Electrophilic aromatic bromination or Suzuki coupling .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Cyclocondensationβ-keto ester, NH₂OH·HCl, EtOH60–70%
2Isoxazole formationRu(II) catalyst, ADA pathway75–85%
3AcylationThiophene-2-COCl, DIPEA, DCM65%
4BrominationBr₂, FeBr₃, CH₂Cl₂55%

Catalytic methods, such as Ru(II)-mediated acceptorless dehydrogenative annulation (ADA), enhance efficiency for isoxazole ring formation .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Bromophenyl group: Participates in cross-coupling reactions (e.g., Suzuki, Heck) for derivatization .

  • Hydroxyl group: Can be acetylated or oxidized to a ketone.

  • Thiophene-carbonyl: Undergoes nucleophilic substitution at the carbonyl site .

Stability and Degradation

The compound is stable under inert atmospheres but sensitive to prolonged UV exposure due to the thiophene moiety. Hydrolysis of the isoxazole ring occurs under strongly acidic conditions .

AssayTargetIC₅₀/EC₅₀
Kinase InhibitionTyrosine Kinase A12 µM
AntimicrobialStaphylococcus aureus14 µg/mL
CytotoxicityHeLa Cells>50 µM

Applications and Industrial Relevance

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents . Structural analogs with enhanced bioavailability are under preclinical evaluation.

Materials Science

Its conjugated π-system (isoxazole-thiophene) shows potential in organic semiconductors and photovoltaic materials .

Future Research Directions

  • Pharmacokinetic Optimization: Improving metabolic stability via prodrug strategies.

  • Mechanistic Studies: Elucidating kinase inhibition pathways using X-ray crystallography.

  • Green Synthesis: Developing solvent-free catalytic methods to reduce environmental impact .

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